molecular formula C5H10Br2 B1585092 1,3-Dibromo-2,2-dimethylpropane CAS No. 5434-27-5

1,3-Dibromo-2,2-dimethylpropane

Cat. No. B1585092
CAS RN: 5434-27-5
M. Wt: 229.94 g/mol
InChI Key: UXAFLFGXSIWWMY-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,2-dimethylpropane is a chemical compound with the molecular formula C5H10Br2 . It is a colorless liquid used for the preparation of various products .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2,2-dimethylpropane consists of a propane molecule where two of the hydrogen atoms are replaced by bromine atoms . The average mass is 229.941 Da and the monoisotopic mass is 227.914917 Da .

Scientific Research Applications

1. Organometallic Chemistry

  • Synthesis of Complex Compounds : The reaction of 1,3-bis(bromomagnesio)-2,2-dimethylpropane with various compounds has been studied for synthesizing complex organometallic compounds. This includes the synthesis of 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane, highlighting its potential in creating new molecular structures (Seetz et al., 1984).

2. Inorganic Chemistry

  • Formation of Iodine Inclusion Compounds : Research shows the reaction of 2,2-dimethylpropane-1,3-diamine with hydroiodic acid in the presence of iodine, forming new polyiodide structures. This underlines its role in the development of new inorganic materials (Megen et al., 2014).

3. Chemistry of Cyclic Ethers

  • Conversion to Dibromo Compounds : A novel method for converting cyclic ethers into dibromo compounds has been reported. This includes the treatment of 3,3-dimethyloxetane with specific reagents to yield 1,3-dibromo-2,2-dimethylpropane, showcasing its utility in organic synthesis processes (Billing & Brinker, 2012).

4. Spectroscopy and Material Science

  • Vibrational Spectra and Conformational Behavior : The IR and Raman spectra of related compounds like 1,3-dichloro-2,2-dimethylpropane have been recorded, indicating the potential of 1,3-Dibromo-2,2-dimethylpropane in spectroscopic studies and material science (Powell et al., 1983).

5. Development of Fluorescent Sensors

  • Synthesis for Sensor Development : The compound has been used in the synthesis of 2,2-dimethylpropane-1,3-diyl ethynylaryl boronates for constructing boronic acid-based fluorescent sensors, demonstrating its application in sensor technology (Zheng et al., 2006).

Safety And Hazards

When handling 1,3-Dibromo-2,2-dimethylpropane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of fire, use dry sand, dry chemical or alcohol-resistant foam for extinction .

properties

IUPAC Name

1,3-dibromo-2,2-dimethylpropane
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InChI

InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAFLFGXSIWWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063881
Record name Propane, 1,3-dibromo-2,2-dimethyl-
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Molecular Weight

229.94 g/mol
Source PubChem
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Dibromo-2,2-dimethylpropane
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Product Name

1,3-Dibromo-2,2-dimethylpropane

CAS RN

5434-27-5
Record name 1,3-Dibromo-2,2-dimethylpropane
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Record name Neopentyl dibromide
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Record name Propane, 1,3-dibromo-2,2-dimethyl-
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Record name Propane, 1,3-dibromo-2,2-dimethyl-
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Record name 1,3-dibromo-2,2-dimethylpropane
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Record name NEOPENTYL DIBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
A Gatial, P Klaeboe, CJ Nielsen, DL Powell - Croatica Chemica Acta, 1988 - hrcak.srce.hr
The IR spectra of 1, 3-Dibromo-2, 2-dimethylpropane as a liquid and as two crystalline solids obtained at low temperature and at high pressure were recorded. Additional IR spectra of …
Number of citations: 2 hrcak.srce.hr
A Gatial, M Horn, P Klaeboe, CJ Nielsen… - Journal of Molecular …, 1988 - Elsevier
Two of the four possible conformers for DBDMP have been observed in the liquid phase. At low temperature DBDMP crystallizes in the GG conformation (C 2 ), and at high pressure in …
Number of citations: 5 www.sciencedirect.com
CH Bushweller, MR Whalon… - Journal of the …, 1979 - ACS Publications
3131-3139.(15) Susceptibilities are expressed per mole of [M (Pc) D] l* subunits. Studies have been performed to 77 K; detailed experiments at lower temperatures as a function of …
Number of citations: 6 pubs.acs.org
CA Barrionuevo, JE Argüello, AB Peñeñory - 2011 - notablesdelaciencia.conicet.gov.ar
The synthetic scope of the reactions between benzenethiolate, 4-methoxybenzenethiolate, 2-naphthalenethiolate, and 2-pyridinethiolate anions with 1,3-dihalo-2,2-dimethylpropane …
P Billing, UH Brinker - The Journal of Organic Chemistry, 2012 - ACS Publications
A novel one-step method for mildly converting cyclic ethers into dibromo compounds is reported. Alcohols, oximes, aldehydes, and ketones are known to react under Appel or Corey–…
Number of citations: 5 pubs.acs.org
GO Braathen, A Gatial, P Klaeboe… - Journal of molecular …, 1990 - Elsevier
The IR spectra of the title compounds matrix isolated in argon and nitrogen at 14 K, were recorded with the hot nozzle method at temperatures of 300, 450, 700 and 900 K. In 1,3-…
Number of citations: 16 www.sciencedirect.com
G BORGEN, J DALE - ACTA CHEMICA SCANDINAVICA, 1972 - actachemscand.org
A series of macrocyclic polyacetylenes have been obtained by oxidative coupling of 5, 5-dimethylnona-1, 8-diyne. The individual members were not isolated as such, but the mixture …
Number of citations: 5 actachemscand.org
ERA Oderinde - 1976 - search.proquest.com
The vapour phase bromination of 2-methylpropane,(CH3) 3CH,(1 to 13 molecular proportions of elemental bromine) in the presence of nitrogen as a diluent and at temperatures in the …
Number of citations: 0 search.proquest.com
G Hunter, RC Massey - Journal of the Chemical Society, Dalton …, 1975 - pubs.rsc.org
The preparation of the new chelated complexes [(msdp)M(CO)4][msdp = 1,3-bis(methylseleno)-2,2-dimethyl-propane; M = Cr, Mo, or W] and their temperature-dependent 1H nmr …
Number of citations: 3 pubs.rsc.org
DA Straus - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 80122‐07‐2 ] C 15 H 20 Ti (MW 248.20) InChI = 1S/2C5H5.C5H10.Ti/c2*1‐2‐4‐5‐3‐1;1‐5(2,3)4;/h2*1‐5H;1‐2H2,3‐4H3; InChIKey = ACAURFWCNLAKCO‐UHFFFAOYSA‐N (…
Number of citations: 0 onlinelibrary.wiley.com

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